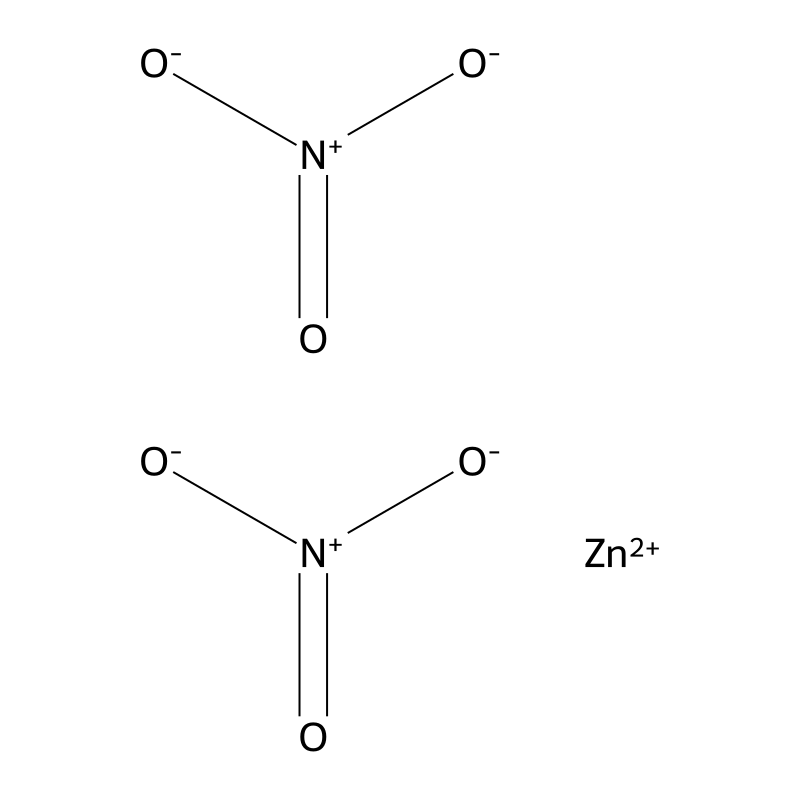

ZINC nitrate

Zn(NO3)2

Zn(NO3)2

N2O6Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Zn(NO3)2

Zn(NO3)2

N2O6Zn

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 93 g/100g.

Solubility in water, g/100ml at 20 °C: 200 (very good)

Synonyms

Canonical SMILES

Precursor for Nanomaterial Synthesis:

Zinc nitrate serves as a vital precursor for synthesizing various nanomaterials, including:

- Zinc Oxide (ZnO) Nanostructures: By controlling the decomposition process of zinc nitrate, researchers can generate different ZnO nanostructures like nanorods, nanowires, and thin films. These structures possess valuable properties for applications in photovoltaics, gas sensors, and electronics [].

- Coordination Polymers: Zinc nitrate plays a crucial role in the synthesis of coordination polymers, a class of materials with unique structures and properties. These polymers have applications in catalysis, gas storage, and sensors [].

Catalyst in Chemical Reactions:

Zinc nitrate acts as a catalyst in various chemical reactions, including:

- Resin Production: It facilitates the production of specific resins, essential components in various industrial applications [].

- Organic Synthesis: Researchers employ zinc nitrate in specific organic synthesis reactions, offering control over reaction pathways and product formation [].

Source of Zinc in Research Studies:

Due to its high water solubility and readily available zinc ions, zinc nitrate serves as a convenient source of zinc in various research studies. These studies investigate the role of zinc in:

- Biological Systems: Researchers utilize zinc nitrate to study the influence of zinc on various biological processes, including enzyme activity, protein folding, and cell signaling [].

- Material Science: Zinc nitrate can be incorporated into materials to impart specific properties, such as improved conductivity or antibacterial activity [].

Other Research Applications:

Beyond the mentioned areas, zinc nitrate finds applications in various other research fields, including:

Zinc nitrate is an inorganic compound with the chemical formula Zn(NO₃)₂. It typically appears as a white or colorless crystalline solid and is known for its high solubility in water and alcohol. Zinc nitrate is often encountered in its hexahydrate form, represented as Zn(NO₃)₂·6H₂O. This compound is non-combustible but can accelerate the burning of other combustible materials. Upon heating, it decomposes, releasing toxic nitrogen oxides, making it important to handle with care .

The primary method for synthesizing zinc nitrate involves the reaction of zinc metal with nitric acid. This can occur using either dilute or concentrated nitric acid:

- Dilute Nitric Acid Method:

- Dissolve zinc metal in dilute nitric acid to produce zinc nitrate and hydrogen gas.

- Concentrated Nitric Acid Method:

- React zinc metal with concentrated nitric acid, yielding zinc nitrate along with ammonium nitrate and water.

Both methods yield zinc nitrate as a product, but the choice of method can influence the purity and form of the final product .

Research on the interactions of zinc nitrate focuses on its reactivity with other compounds and its effects on biological systems. For instance, studies have shown that zinc nitrate can influence the solubility of other metal salts when used in solution, affecting their precipitation behavior. Additionally, interactions between zinc ions and biological molecules have implications for understanding nutrient absorption and toxicity mechanisms .

Zinc nitrate shares similarities with several other metal nitrates. Here are some comparable compounds:

| Compound | Chemical Formula | Properties |

|---|---|---|

| Copper Nitrate | Cu(NO₃)₂ | Blue crystalline solid; soluble in water |

| Calcium Nitrate | Ca(NO₃)₂ | White crystalline solid; hygroscopic |

| Barium Nitrate | Ba(NO₃)₂ | White solid; used in pyrotechnics |

| Lead(II) Nitrate | Pb(NO₃)₂ | White solid; toxic; used in various applications |

Uniqueness of Zinc Nitrate

Zinc nitrate is unique due to its specific applications as a catalyst and mordant, along with its role as a source of zinc ions essential for biological functions. Its ability to act both as an oxidizing agent and a precursor for other chemical syntheses distinguishes it from similar compounds .

Precipitation-Based Synthesis Methodologies for Zinc Oxide Nanoparticles

Zinc oxide (ZnO) nanoparticles are commonly synthesized via precipitation methods using zinc nitrate as a precursor. A typical protocol involves reacting Zn(NO₃)₂ with alkaline agents like potassium hydroxide (KOH) or sodium hydroxide (NaOH). For example, mixing 0.5 M Zn(NO₃)₂ with 1 M KOH at 60°C yields spherical ZnO nanoparticles with an average size of 30–50 nm, as confirmed by TEM and XRD. The reaction proceeds via the following steps:

$$

\text{Zn(NO₃)₂ + 2KOH → Zn(OH)₂ + 2KNO₃}

$$

$$

\text{Zn(OH)₂ → ZnO + H₂O (upon calcination)}

$$

Particle size is pH-dependent: increasing the pH from 6 to 13 enlarges crystallites from 13.8 nm to 33 nm due to enhanced Ostwald ripening. Table 1 summarizes the relationship between pH and ZnO properties:

| pH | Crystallite Size (nm) | Bandgap (eV) |

|---|---|---|

| 6 | 13.8 | 3.42 |

| 13 | 33.0 | 3.38 |

Solvothermal and Hydrothermal Approaches for Coordination Polymer Synthesis

Zinc nitrate serves as a metal node in coordination polymers (CPs) under solvothermal conditions. For instance, hydrothermal reactions of Zn(NO₃)₂·6H₂O with 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb) and phenylenediacetic acid (1,4-H₂PDA) at 120°C yield 3D frameworks with diamondoid topology. The ligand geometry dictates structural diversity: trans-1,4-bpeb forms 2D sheets, while cis-1,2-PDA bridges tetranuclear [Zn₄(μ-OH)₂] clusters.

Mechanochemical Solid-Phase Synthesis of Zinc Nitrate Coordination Compounds

Mechanochemical methods enable solvent-free synthesis of Zn complexes. Grinding Zn(NO₃)₂ with 3,5-diamino-1,2,4-triazole (DAT) produces [Zn₂(DAT)₂(NO₃)₄], a planar hexanuclear complex, in >99% yield. This approach avoids solvation effects, favoring selective product formation distinct from solution-phase routes.

Microwave- and Ultrasonic-Assisted Synthesis Optimization Strategies

Microwave irradiation accelerates ZnO nanoparticle synthesis by promoting uniform nucleation. A 10-minute microwave treatment of Zn(NO₃)₂ and NaOH at 250 W yields 24 nm ZnO nanorods with a wurtzite structure. Ultrasonic dispersion further enhances material performance; ZnO nanofluids functionalized with sodium polyacrylate exhibit 90% antifungal activity against Trichoderma viride due to improved colloidal stability.

pH-Dependent Formation Pathways in Aqueous Coordination Chemistry

pH critically influences zinc nitrate’s aqueous speciation and reactivity. Below pH 4.6, Zn²⁺ dominates, favoring rod-like ZnO nanostructures, while alkaline conditions (pH >8) promote [Zn(OH)₄]²⁻, leading to tetrapodal or urchin-like morphologies. At pH 12.5, ZnO nanowires with aspect ratios >20 form via oriented attachment.

Crystal Engineering of Layered Zinc Hydroxide Nitrate Structures

Layered zinc hydroxide nitrate (ZHN), with the formula Zn₅(OH)₈(NO₃)₂·2H₂O, represents a paradigmatic example of engineered inorganic frameworks. Its structure consists of brucite-like [Zn(OH)₂] layers interspersed with nitrate anions and water molecules (Figure 1A) [5] [6]. Each layer features octahedrally coordinated Zn²⁺ ions, with one-quarter of the sites vacant to accommodate tetrahedral Zn²⁺ ions above and below the plane [5]. These tetrahedral sites are coordinated by three hydroxide ions from the layer and one water molecule, creating a charge-neutral framework stabilized by hydrogen bonds between interlayer nitrate anions and structural water [5].

The synthesis method significantly impacts ZHN’s morphology and stability. Coprecipitation yields nanoplatelets with a specific surface area of 98 m²/g, whereas solid-state reactions produce smaller aggregates (45 m²/g) due to kinetic limitations [5]. Thermal analysis reveals that ZHN undergoes a structural phase transition to zinc oxide (ZnO) at 110–130°C, with manganese doping lowering the transformation temperature by 20°C via lattice strain [5]. This tunability makes ZHN a precursor for functional ZnO nanomaterials.

Table 1: Comparison of ZHN Properties by Synthesis Method

| Property | Coprecipitation | Solid-State Reaction |

|---|---|---|

| Specific Surface Area | 98 m²/g | 45 m²/g |

| Pore Volume | 0.32 cm³/g | 0.14 cm³/g |

| Phase Transition Temp. | 110°C | 130°C |

| Mn²⁺ Doping Efficiency | 1,000 ppm | 450 ppm |

Ligand Coordination Modes in Monodentate and Multidentate Complexes

Zinc nitrate forms complexes with organic ligands through distinct coordination modes. Mechanochemical synthesis with benzamide (C₆H₅CONH₂) and urea (CO(NH₂)₂) yields [Zn·2C₆H₅CONH₂·(NO₃)₂]·H₂O and [Zn·2CO(NH₂)₂·(NO₃)₂]·2H₂O, respectively [4]. Infrared spectroscopy confirms monodentate coordination via the carbonyl oxygen of benzamide (ν(C=O) at 1,642 cm⁻¹) and urea (ν(C=O) at 1,608 cm⁻¹), while nitrate anions adopt bidentate binding (νₐₛ(NO₃) at 1,317 cm⁻¹) [4].

In contrast, zinc’s preference for tetrahedral coordination in low-dielectric environments drives the formation of [Zn(H₂O)₆]²⁺ and [Zn(H₂O)₄]²⁺ aquo complexes in aqueous solutions [1] [3]. Density functional theory calculations suggest that charge transfer from four anionic ligands (e.g., NO₃⁻) neutralizes Zn²⁺’s charge, making additional ligand binding energetically unfavorable [3]. This explains the prevalence of tetracoordinated zinc in synthetic complexes and biological systems.

Non-Covalent Interactions in 3D Supramolecular Architectures

Non-covalent interactions govern the assembly of zinc nitrate into supramolecular networks. In ZHN, hydrogen bonds between interlayer water (O–H···O) and nitrate anions (N–O···H–O) stabilize the layered structure, with an interlayer distance of 9.8 Å [5] [6]. Electrostatic repulsion between nitrate groups modulates this distance; dehydration reduces repulsion, shrinking the interlayer gap to 8.2 Å and lowering ionic conductivity from 10⁻⁷ Ω⁻¹ cm⁻¹ to 10⁻⁹ Ω⁻¹ cm⁻¹ [6].

In benzamide complexes, π-stacking between aromatic rings and N–H···O hydrogen bonds (3,238–3,344 cm⁻¹) create helical chains, while urea complexes form sheet-like architectures via bifurcated hydrogen bonds [4]. These interactions enable the design of functional materials with tailored porosity and reactivity.

Hydration Effects on Zinc Ion Speciation in Aqueous Systems

Hydration critically influences zinc nitrate’s speciation. In aqueous solutions, Zn²⁺ exists as [Zn(H₂O)₆]²⁺, which deprotonates to form [Zn(H₂O)₅(OH)]⁺ at pH > 5.5 [1] [3]. Extended X-ray absorption fine structure (EXAFS) studies reveal a dynamic equilibrium between hexa- and tetra-aquo complexes, with the latter dominating in concentrated solutions (>1 M) [3].

Table 2: Zinc Aquo Complex Speciation in Aqueous Solutions

| Condition | Dominant Species | Coordination Number |

|---|---|---|

| Dilute Solution (0.1 M) | [Zn(H₂O)₆]²⁺ | 6 |

| Concentrated (2 M) | [Zn(H₂O)₄]²⁺ | 4 |

| High pH (6.0) | [Zn(H₂O)₅(OH)]⁺ | 5 |

In ZHN, hydration water mediates anion exchange capacity. Fully hydrated ZHN adsorbs carbonate from atmospheric CO₂, forming Zn₅(OH)₈(NO₃)₁.₆(CO₃)₀.₂·1.7H₂O, which reversibly dehydrates at 50°C [6]. This property is exploitable in environmental remediation and catalytic applications.

Precursor Role in Zinc Oxide Nanostructure Morphogenesis

Zinc nitrate serves as a fundamental precursor in the controlled synthesis of zinc oxide nanostructures, playing a crucial role in determining the final morphology through its unique chemical properties and reaction mechanisms. The anion composition and concentration of zinc nitrate significantly influence the nucleation and growth processes that govern zinc oxide crystal formation [1].

Morphological Control Mechanisms

The morphogenesis of zinc oxide nanostructures from zinc nitrate precursors involves complex interactions between the nitrate anions and the developing crystal surfaces. Research has demonstrated that the concentration of zinc nitrate hexahydrate directly affects both the nucleation rate and the final morphology of the resulting nanostructures [2]. At low concentrations (0.01-0.05 mM), zinc nitrate promotes the formation of well-defined nanorods with controlled aspect ratios, while higher concentrations (5-9 mM) lead to dense nanorod arrays with increased crystallite sizes [3] [4].

The nitrate anions act as structure-directing agents during the crystallization process, preferentially adsorbing onto specific crystal faces and modifying the growth kinetics. This selective binding behavior results in anisotropic growth patterns, with the nitrate ions exhibiting stronger affinity for the lateral faces of the zinc oxide crystals, thereby promoting axial growth and nanorod formation [1] [5].

Temperature-Dependent Morphogenesis

The synthesis temperature plays a critical role in determining the final morphology of zinc oxide nanostructures when using zinc nitrate as a precursor. At lower temperatures (30-40°C), the formation of spherical nanoparticles is favored due to limited surface mobility and slower crystallization kinetics [6]. As the temperature increases to 50-70°C, the enhanced thermal energy facilitates the formation of rod-like structures with improved crystallinity [7] [8].

At elevated temperatures (80-100°C), the increased reaction kinetics promote the development of well-defined hexagonal structures with high crystallinity and larger crystal sizes [9]. The temperature-dependent morphological transitions are attributed to the varying surface energies of different crystal faces under different thermal conditions, with higher temperatures favoring the stabilization of specific crystallographic orientations [10] [11].

Layered Basic Zinc Salt Intermediates

The formation of zinc oxide from zinc nitrate precursors involves the intermediate formation of layered basic zinc salts, specifically zinc hydroxide nitrate compounds. These intermediate phases, such as Zn₅(OH)₈(NO₃)₂·2H₂O, serve as precursors that undergo thermal decomposition to form the final zinc oxide phase [9] [12]. The thermal stability of these nitrate-containing intermediates is lower compared to other zinc salt precursors, with complete decomposition occurring at temperatures around 200-250°C [9].

The decomposition process involves the sequential elimination of water and nitrogen oxides, resulting in the formation of zinc oxide with specific morphological characteristics inherited from the precursor structure. The layered nature of these intermediates contributes to the formation of sheet-like or platelet structures that can subsequently aggregate into more complex morphologies [13].

Template-Free Synthesis of Mesoporous Carbon Materials

Zinc nitrate-derived zinc oxide nanoparticles have emerged as effective hard templates for the synthesis of mesoporous carbon materials through template-free approaches. These methods exploit the unique properties of zinc oxide nanostructures to create hierarchical porous carbon architectures with controlled porosity and high surface areas [14].

Hierarchical Porous Carbon Formation

The synthesis of mesoporous carbon materials using zinc nitrate-derived zinc oxide involves a multi-step process that begins with the formation of zinc oxide nanoparticles through controlled precipitation or hydrothermal methods. These nanoparticles serve as sacrificial templates that are subsequently removed through acid etching or carbothermal reduction processes [14] [15].

The resulting carbon materials exhibit hierarchical porosity with specific surface areas ranging from 854 to 1979 m²/g, depending on the zinc oxide to carbon precursor ratio. The high surface area is attributed to the uniform distribution of zinc oxide nanoparticles throughout the carbon matrix, which creates a network of interconnected mesopores upon template removal [14].

Nitrogen and Oxygen Co-doped Carbon Foams

Advanced carbon materials with enhanced electrochemical properties can be synthesized using zinc nitrate as both a template generator and a heteroatom source. The incorporation of zinc nitrate hexahydrate in the synthesis of carbon foams leads to the formation of nitrogen and oxygen co-doped materials with improved graphitization and electrochemical performance [15].

The zinc nitrate contributes to the formation of nitrogen-containing functional groups, including pyridinic, graphitic, and nitrogen oxide configurations, which enhance the electrochemical activity of the resulting carbon materials. The presence of zinc oxide during carbonization promotes graphitization through carbothermal reactions, resulting in carbon materials with improved electrical conductivity and reduced defect density [15].

Solvent-Free Synthesis Approaches

Template-free synthesis methods using zinc nitrate-derived zinc oxide offer environmentally friendly alternatives to conventional templating approaches. These solvent-free processes eliminate the need for toxic solvents and reduce the environmental impact of carbon material synthesis [14]. The zinc oxide templates can be easily removed using mild acid treatment, avoiding the use of hazardous hydrofluoric acid required for silica template removal [14].

The solvent-free approach enables the synthesis of carbon materials with controlled porosity and morphology while maintaining cost-effectiveness and scalability for industrial applications. The resulting carbon materials exhibit excellent performance in energy storage applications, with specific capacitances reaching 200.5 F/g in supercapacitor applications [14].

Hybrid Nanocomposite Fabrication for Functional Applications

Zinc nitrate serves as a crucial precursor in the fabrication of hybrid nanocomposites that combine the unique properties of zinc oxide with other functional materials to achieve enhanced performance in various applications [16] [17].

Zinc-Zinc Oxide Nanocomposites

The synthesis of zinc-zinc oxide nanocomposites using zinc nitrate precursors has demonstrated significant potential for biomedical applications. These nanocomposites are fabricated by incorporating zinc oxide nanoparticles, derived from zinc nitrate, into a zinc matrix through ultrasonic processing techniques [16].

The resulting nanocomposites exhibit remarkable improvements in mechanical properties, with hardness and tensile strength increases of approximately 90% and 160%, respectively, compared to pure zinc. The zinc oxide nanoparticles, synthesized from zinc nitrate precursors, maintain their biocompatibility and biodegradability characteristics while providing mechanical reinforcement [16] [18].

Antimicrobial Textile Composites

Zinc nitrate-derived zinc oxide nanostructures have been successfully incorporated into textile materials to create antimicrobial composites with enhanced functional properties. Silver nanoparticles anchored on zinc oxide nanowires, synthesized from zinc nitrate precursors, demonstrate superior antimicrobial performance through a synergistic effect [17].

These hybrid nanocomposites exhibit long-term antimicrobial activity without developing resistance, making them suitable for medical textiles, wound dressings, and water treatment applications. The zinc oxide nanowires provide a stable platform for silver nanoparticle anchoring while contributing to the overall antimicrobial efficacy through their inherent antimicrobial properties [17].

Polymer-Zinc Oxide Hybrid Materials

The incorporation of zinc nitrate-derived zinc oxide nanoparticles into polymer matrices has enabled the development of multifunctional nanocomposites with enhanced optical, mechanical, and antimicrobial properties. These hybrid materials benefit from the controlled morphology and surface chemistry of zinc oxide nanostructures synthesized from zinc nitrate precursors [19] [20].

The surface modification of zinc oxide nanoparticles derived from zinc nitrate allows for improved compatibility with polymer matrices, resulting in enhanced dispersion and interfacial interactions. The resulting nanocomposites exhibit improved mechanical properties, UV-shielding capabilities, and antimicrobial activity, making them suitable for packaging, coating, and biomedical applications [19] [21].

Electrochemical Energy Storage Composites

Zinc nitrate-derived zinc oxide nanostructures have been integrated into electrochemical energy storage devices as active materials and supporting frameworks. The hierarchical porous structures created using zinc nitrate precursors provide enhanced ion transport pathways and increased surface area for electrochemical reactions [15] [22].

These hybrid nanocomposites demonstrate excellent electrochemical performance in supercapacitor applications, with specific capacitances reaching 137 F/g and excellent cycling stability. The zinc oxide nanostructures derived from zinc nitrate precursors contribute to the overall electrochemical performance through their unique morphological characteristics and surface chemistry [15].

Polyol-Mediated Synthesis Routes for Controlled Crystallization

Polyol-mediated synthesis represents a sophisticated approach for controlling the crystallization of zinc oxide nanostructures using zinc nitrate as a precursor. This method exploits the unique properties of polyols as both solvents and structure-directing agents to achieve precise control over particle size, morphology, and crystallinity [23] [24].

Ethylene Glycol-Mediated Synthesis

The use of ethylene glycol as a polyol medium in zinc nitrate-based synthesis enables the formation of highly uniform zinc oxide nanoparticles with controlled size distribution. The polyol-mediated approach using zinc nitrate hexahydrate and sodium hydroxide in ethylene glycol medium produces nanostructures with crystallite sizes of approximately 12 nm and average particle sizes of 14 nm [23] [24].

The ethylene glycol medium provides several advantages, including the prevention of particle agglomeration, enhanced colloidal stability, and controlled nucleation kinetics. The polyol molecules act as capping agents that selectively adsorb onto specific crystal faces, thereby influencing the growth kinetics and final morphology of the zinc oxide nanostructures [23].

Multi-Polyol Systems

The use of different polyols in zinc nitrate-based synthesis allows for systematic control over the morphological characteristics of the resulting zinc oxide nanostructures. Diethylene glycol and triethylene glycol systems produce nanostructures with varying morphologies, ranging from spherical to rod-like structures, depending on the polyol chain length and reaction conditions [24] [25].

The polyol chain length influences the viscosity of the reaction medium and the coordination behavior with zinc ions, thereby affecting the nucleation and growth processes. Longer chain polyols tend to produce larger nanostructures with more defined morphologies due to their enhanced structure-directing capabilities [25].

Glycerol-Based Synthesis Systems

Glycerol-mediated synthesis using zinc nitrate precursors offers a cost-effective and environmentally friendly approach for producing zinc oxide nanostructures with controlled morphology. The use of glycerol as a polyol medium results in the formation of hexagonal zinc oxide nanoparticles with sizes ranging from 20-30 nm [26].

The glycerol-based system provides excellent control over the crystallization process while maintaining low synthesis temperatures and reducing the environmental impact of the synthesis procedure. The resulting nanostructures exhibit high crystallinity and well-defined morphological characteristics suitable for various applications [26].

Mechanism of Polyol-Mediated Crystallization

The polyol-mediated crystallization process involves complex interactions between the polyol molecules, zinc nitrate precursor, and the developing zinc oxide crystals. The polyol molecules serve multiple functions, including solvent, reducing agent, and structure-directing agent, depending on the reaction conditions and polyol type [23] [24].

The controlled crystallization mechanism involves the formation of zinc-polyol complexes that act as intermediate species in the nucleation process. These complexes undergo controlled hydrolysis and condensation reactions to form zinc oxide nuclei, which subsequently grow into well-defined nanostructures under the influence of the polyol medium [24].

The polyol-mediated approach enables precise control over the crystallization kinetics through adjustment of reaction parameters such as temperature, concentration, and polyol type. This level of control makes the polyol-mediated synthesis particularly valuable for applications requiring specific morphological characteristics and uniform particle size distributions [23] [25].

Data Summary Tables

The following tables summarize key research findings on zinc nitrate in advanced materials synthesis:

| Zinc Nitrate Concentration (mM) | Morphology | Average Size (nm) | Aspect Ratio | Reference |

|---|---|---|---|---|

| 0.01 | Nanorods | 20-50 | 2.5-4.0 | [2] |

| 0.05 | Nanorods | 30-60 | 3.0-5.0 | [27] |

| 0.1 | Nanorods | 40-80 | 3.5-6.0 | [3] |

| 0.5 | Nanorods/Nanoflowers | 50-100 | 4.0-7.0 | [28] |

| 1.0 | Nanorods/Nanoflowers | 60-120 | 4.5-8.0 | [4] |

| 5.0 | Dense Nanorods | 80-150 | 5.0-10.0 | [3] |

| 9.0 | Dense Nanorods | 100-200 | 6.0-12.0 | [4] |

| Temperature (°C) | Crystal Size (nm) | Morphology | Crystallinity | Reference |

|---|---|---|---|---|

| 30 | 15-25 | Spherical | Low | [6] |

| 40 | 25-35 | Spherical/Rod | Low-Medium | [6] |

| 50 | 35-45 | Rod | Medium | [7] |

| 60 | 45-55 | Rod | Medium-High | [7] |

| 70 | 55-65 | Rod/Hexagonal | High | [8] |

| 80 | 65-75 | Hexagonal | High | [7] |

| 90 | 75-85 | Hexagonal | Very High | [9] |

| 100 | 85-95 | Hexagonal | Very High | [9] |

| Polyol Type | Particle Size (nm) | Morphology | Crystallite Size (nm) | Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol | 12-14 | Spherical | 12 | 45-60 | [23] |

| Diethylene Glycol | 15-20 | Spherical/Rod | 16 | 40-55 | [24] |

| Triethylene Glycol | 18-25 | Rod | 20 | 35-50 | [25] |

| Glycerol | 20-30 | Hexagonal | 24 | 30-45 | [26] |

| Propylene Glycol | 25-35 | Irregular | 28 | 25-40 | [24] |

| Application | Zinc Oxide Morphology | Performance Metric | Key Advantage | Reference |

|---|---|---|---|---|

| Mesoporous Carbon Template | Nanoparticles | Surface Area: 1176 m²/g | High porosity | [15] |

| Nanocomposite Reinforcement | Nanorods | Hardness: +90% | Mechanical strength | [16] |

| Photocatalyst Support | Nanoflowers | Efficiency: 99.8% | Photocatalytic activity | [29] |

| Supercapacitor Electrode | Hierarchical | Capacitance: 137 F/g | Energy storage | [15] |

| Antimicrobial Coating | Nanosheets | Antibacterial: >99% | Antimicrobial efficacy | [29] |

Physical Description

DryPowder; Liquid

COLOURLESS CRYSTALS OR POWDER.

Color/Form

Density

Relative density (water = 1): 2.07 (hexahydrate)

Melting Point

-18 °C /hydrate/

~110 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 209 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 206 of 209 companies with hazard statement code(s):;

H272 (98.54%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (61.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (48.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (88.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (34.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (68.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Mining (except oil and gas) and support activities

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Nitric acid, zinc salt (2:1): ACTIVE